

CAS number and molecular structure of 2,3,5-Trifluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5-Trifluorobenzoic acid

Cat. No.: B1306042

[Get Quote](#)

An In-depth Technical Guide to 2,3,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3,5-Trifluorobenzoic acid**, a key fluorinated building block in the fields of pharmaceutical and agrochemical development. This document details its chemical identity, physicochemical properties, and its role in synthetic chemistry.

Core Compound Identification

Chemical Identity:

2,3,5-Trifluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of three fluorine atoms on the benzene ring.

- CAS Number: 654-87-5[1][2]
- Molecular Formula: C₇H₃F₃O₂[2]
- IUPAC Name: 2,3,5-trifluorobenzoic acid[3]

Molecular Structure:

- SMILES: O=C(O)c1cc(F)cc(F)c1F
- InChI Key: CPZROMDDCPPFOO-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The unique electronic properties conferred by the trifluoro-substitution pattern significantly influence the compound's reactivity and physical characteristics. A summary of its key quantitative data is presented below.

Property	Value	Source(s)
Molecular Weight	176.09 g/mol	[2]
Melting Point	105-111 °C	[4]
Boiling Point	240 °C	[1]
Density	1.536 - 1.58 g/cm ³	[1]
pKa (Predicted)	2.59 ± 0.10	
Appearance	White to light yellow powder/crystal	[4]
Solubility	Soluble in methanol, ethanol, dimethylformamide, and formic acid.	

Applications in Research and Development

2,3,5-Trifluorobenzoic acid is a versatile intermediate primarily utilized in the synthesis of more complex molecules. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of target compounds, making this a valuable scaffold in drug design.

Key Application Areas:

- Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.

[4] The electronic properties of the trifluorinated ring can lead to improved biological activity.

[4]

- Agrochemical Synthesis: This compound is used to create effective and selective herbicides and pesticides.[4]
- Fluorinated Compound Synthesis: It is a key precursor for a variety of fluorinated organic compounds, which are sought after for their unique properties in specialty chemicals.[4]
- Analytical Chemistry and Polymer Science: It can be used as a reagent in analytical methods and in the formulation of advanced polymers to enhance thermal and chemical resistance.

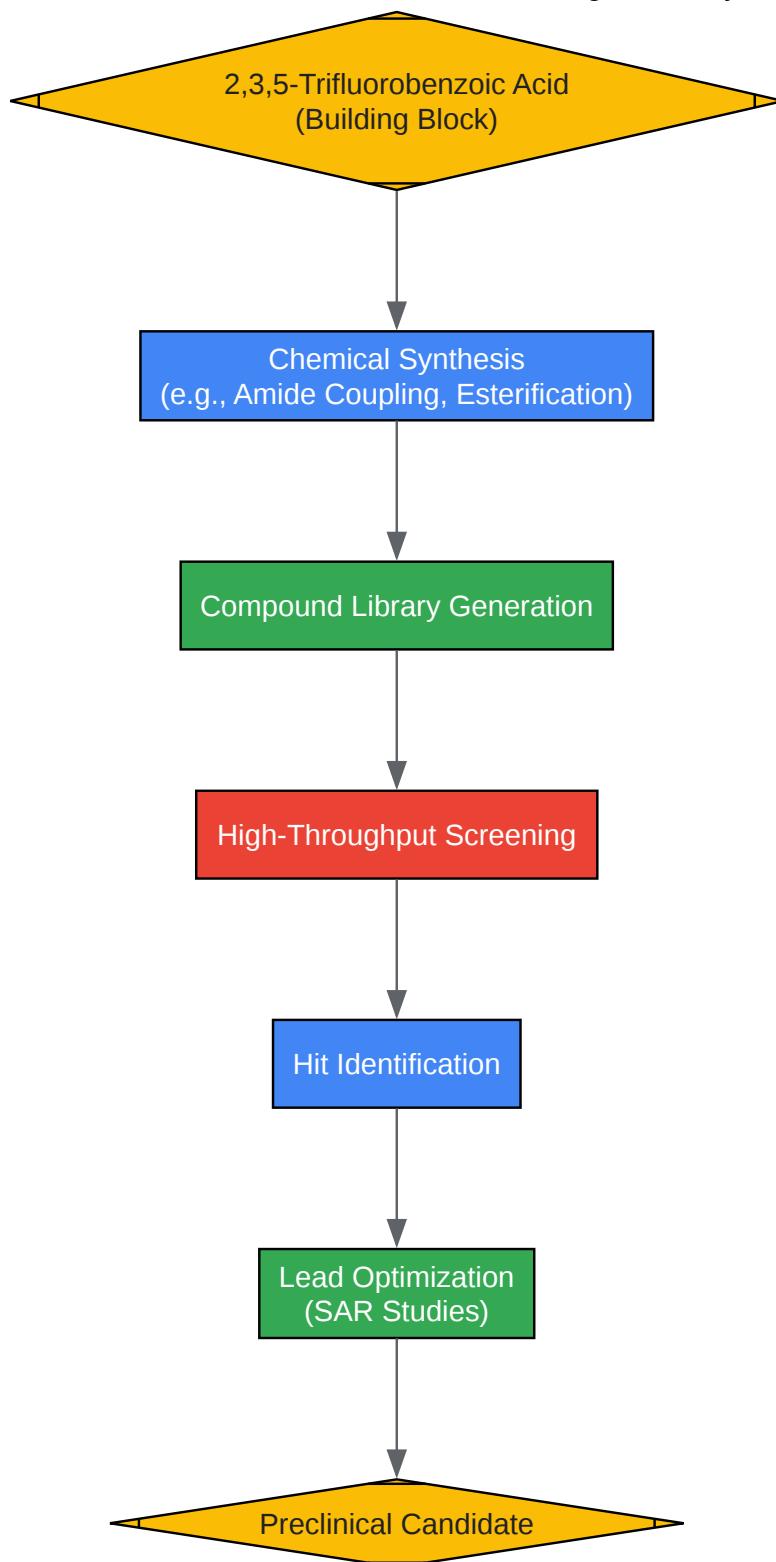
Experimental Protocols

While a specific, detailed synthesis protocol for **2,3,5-Trifluorobenzoic acid** is not readily available in the cited literature, a general and common method for the synthesis of fluorinated benzoic acids is via the Grignard reaction. The following is a representative protocol for a similar transformation and should be adapted and optimized for the specific synthesis of **2,3,5-Trifluorobenzoic acid**.

Representative Synthesis via Grignard Reaction:

This protocol outlines the general steps for the synthesis of a benzoic acid from an aryl halide, which is a common method for this class of compounds.

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
 - A solution of the corresponding bromo- or iodo-trifluorobenzene (e.g., 1-bromo-2,3,5-trifluorobenzene) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the dropping funnel.
 - A small portion of the aryl halide solution is added to the magnesium turnings. The reaction is initiated, which may require gentle heating or the addition of a small crystal of iodine.


- Once the reaction has started, the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is refluxed until the magnesium is consumed.
- Carboxylation:
 - The Grignard reagent is cooled in an ice bath.
 - Solid carbon dioxide (dry ice) is crushed and added portion-wise to the vigorously stirred Grignard reagent. An excess of dry ice is used to ensure complete reaction.
 - The reaction mixture is stirred until it reaches room temperature, allowing any remaining dry ice to sublime.
- Work-up and Purification:
 - The reaction mixture is quenched by the slow addition of a dilute acid (e.g., hydrochloric acid) to neutralize the magnesium salts and protonate the benzoate.
 - The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
 - The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
 - The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
 - The crude **2,3,5-Trifluorobenzoic acid** can be purified by recrystallization from a suitable solvent system.

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow of the application of **2,3,5-Trifluorobenzoic acid** in drug discovery.

Caption: 2D molecular structure of **2,3,5-Trifluorobenzoic acid**.

Role of 2,3,5-Trifluorobenzoic Acid in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Conceptual workflow of **2,3,5-Trifluorobenzoic acid** in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. News - Single [spirochem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [CAS number and molecular structure of 2,3,5-Trifluorobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306042#cas-number-and-molecular-structure-of-2-3-5-trifluorobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com